(Z)-Fluoxastrobin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEODZBUAFNAEU-ITYLOYPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)\C4=NOCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905144 | |
| Record name | Z isomer of Fluoxastrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7) | |
| Record name | Fluoxastrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.422 at 20 °C | |
| Record name | Fluoxastrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/ | |
| Record name | Fluoxastrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid | |
CAS No. |
887973-21-9, 193740-76-0, 361377-29-9 | |
| Record name | Fluoxastrobin, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887973219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Z isomer of Fluoxastrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOXASTROBIN, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87YQY15C4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fluoxastrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/ | |
| Record name | Fluoxastrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanistic Pathways of Fluoxastrobin Fungicidal Action
Inhibition of Mitochondrial Respiration in Fungal Cells
The primary mechanism of fluoxastrobin's fungicidal activity is the potent inhibition of mitochondrial respiration. epa.govgoogle.com This process is fundamental to the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. By disrupting this vital energy-generating pathway, fluoxastrobin effectively starves the fungal cells of the energy required for their survival and proliferation. ugd.edu.mkfrontiersin.org
Binding to the Ubiquinone (Qo) Site of the Cytochrome bc1 Complex (Complex III)
Fluoxastrobin, like other strobilurin fungicides, targets a specific site within the mitochondrial electron transport chain known as the cytochrome bc1 complex, or Complex III. ugd.edu.mknih.govfrac.info It specifically binds to the Quinone 'outer' (Qo) site of this complex. epa.govnih.govfrac.info The cytochrome bc1 complex is a critical component of the respiratory chain, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c. researchgate.netoup.com This electron transfer is a key step in the process of oxidative phosphorylation, which generates the proton gradient necessary for ATP synthesis. nih.govlibretexts.org Fluoxastrobin's binding to the Qo site physically obstructs the binding of ubiquinol, thereby halting the electron flow. nih.govgoogle.com
Interruption of Electron Transfer and ATP Synthesis
By binding to the Qo site of the cytochrome bc1 complex, fluoxastrobin effectively interrupts the transfer of electrons between cytochrome b and cytochrome c1. ugd.edu.mkgoogle.complantgrowthhormones.com This blockage of the electron transport chain prevents the establishment of the proton motive force across the inner mitochondrial membrane, which is the driving force for ATP synthase. nih.govlibretexts.org Consequently, the production of ATP is severely inhibited, leading to a rapid depletion of the fungal cell's energy reserves. google.comugd.edu.mkresearchgate.net This disruption of energy metabolism is the direct cause of the fungicidal effect. researchgate.net
Subcellular and Cellular Manifestations of Fungicidal Activity in Pathogens
The inhibition of mitochondrial respiration by fluoxastrobin translates into observable and detrimental effects on the cellular and subcellular structures of fungal pathogens, ultimately leading to the cessation of their growth and infective capabilities.
Suppression of Fungal Spore Germination
Fluoxastrobin is a potent inhibitor of fungal spore germination. epa.govepa.govepa.govfmcprosolutions.com Spore germination is an energy-intensive process that requires a significant supply of ATP to initiate the development of the germ tube, the initial hyphal structure that emerges from the spore. By cutting off the energy supply through the inhibition of mitochondrial respiration, fluoxastrobin effectively prevents spores from germinating and initiating the infection process. publications.gc.cabayer.usresearchgate.net
Inhibition of Mycelial Growth and Infection Structure Development
In addition to preventing spore germination, fluoxastrobin also effectively inhibits the growth of fungal mycelium, the vegetative body of the fungus composed of a network of hyphae. epa.govepa.govepa.govfmcprosolutions.com Mycelial extension and the development of specialized infection structures, such as appressoria, which are necessary for penetrating host tissues, are also highly dependent on a continuous supply of ATP. sagepesticides.qc.ca Research has shown that fluoxastrobin can cause severe deformation of hyphae, including swelling and malformation. researchgate.net By disrupting energy production, fluoxastrobin halts these developmental processes, thereby preventing the fungus from colonizing host tissues and causing disease. sagepesticides.qc.ca
Comparative Analysis of Fluoxastrobin's Mode of Action with Other Strobilurin Fungicides
Fluoxastrobin shares a common mode of action with other strobilurin fungicides, such as azoxystrobin (B1666510), pyraclostrobin (B128455), and trifloxystrobin. plantgrowthhormones.combayer.usmarketreportsworld.com They all function as Quinone outside Inhibitors (QoIs), targeting the same binding site within the cytochrome bc1 complex and consequently inhibiting mitochondrial respiration. epa.govfrac.infobayer.us This shared mechanism results in cross-resistance, meaning that fungal populations resistant to one strobilurin are typically resistant to others in the same group (FRAC Group 11). epa.govplantgrowthhormones.com
However, subtle differences in their chemical structures can lead to variations in their physical properties, such as systemicity within the plant. epa.govewingoutdoorsupply.com For instance, both fluoxastrobin and azoxystrobin are reported to exhibit xylem mobility, allowing them to move upward within the plant's vascular system, a feature not as prominent in all strobilurins. epa.govgoogle.comregulations.gov This can influence their distribution within the plant and their efficacy against certain pathogens.
The table below provides a comparative overview of fluoxastrobin and other selected strobilurin fungicides, highlighting their common mode of action and chemical class.
| Fungicide | Chemical Class | FRAC Group | Primary Mode of Action |
| Fluoxastrobin | Dihydro-dioxazines | 11 | Quinone outside Inhibitor (QoI) |
| Azoxystrobin | Methoxy-acrylates | 11 | Quinone outside Inhibitor (QoI) |
| Pyraclostrobin | Methoxy-carbamates | 11 | Quinone outside Inhibitor (QoI) |
| Trifloxystrobin | Oximino-acetates | 11 | Quinone outside Inhibitor (QoI) |
| Kresoxim-methyl | Oximino-acetates | 11 | Quinone outside Inhibitor (QoI) |
| Picoxystrobin | Methoxy-acrylates | 11 | Quinone outside Inhibitor (QoI) |
Table 1. Comparative analysis of fluoxastrobin and other strobilurin fungicides.
Efficacy and Spectrum of Fluoxastrobin Activity in Plant Protection
Broad-Spectrum Fungicidal Efficacy against Diverse Fungal Pathogens
Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control a wide range of fungal diseases in various crops. google.comepa.govbayer.com As a member of the quinone outside inhibitor (QoI) fungicide group, it is effective against pathogens from the Ascomycetes, Basidiomycetes, Oomycetes, and Deuteromycetes fungal classes. google.comnih.govgoogle.com Its mode of action involves the inhibition of mitochondrial respiration in fungi, which ultimately stops spore germination and mycelial growth. epa.govechemi.comuplcorp.com
The broad-spectrum activity of fluoxastrobin makes it a valuable tool for managing numerous diseases affecting turf, ornamentals, fruits, and vegetables. epa.govechemi.comepa.gov It has demonstrated efficacy against over 55 types of turf and ornamental diseases. harrells.com This wide range of activity allows for its use as a foundational component in disease management programs. epa.gov
Specific Pathogen Control and Disease Management Applications
Efficacy against Ascomycetes, Basidiomycetes, and Oomycetes
Fluoxastrobin demonstrates effective control over a diverse group of fungi, including those belonging to the Ascomycetes, Basidiomycetes, and Oomycetes classes. google.combayer.comnih.gov This broad efficacy is a key characteristic of QoI fungicides. nih.gov Research and field use have confirmed its activity against a multitude of diseases caused by these pathogens. google.comresearchgate.net
Control of Foliar Diseases (e.g., Septoria leaf spot, rusts, blights)
Fluoxastrobin is widely used for the control of numerous foliar diseases. It is effective against various leaf spots, rusts, and blights that can significantly impact crop health and yield. epa.govherts.ac.uk
Specific foliar diseases managed by fluoxastrobin include:
Septoria leaf spot epa.govbayer.co.uk
Rusts (Puccinia spp.) google.comepa.gov
Early and Late Blight epa.gov
Anthracnose epa.govechemi.com
Powdery Mildew google.comepa.gov
Downy Mildew google.comharrells.com
Net Blotch google.com
Fluoxastrobin is also effective in managing glume blotch and tan spot in wheat. bayer.co.uk
Management of Soilborne and Seedling Diseases
Fluoxastrobin provides control of various soilborne and seedling diseases, playing a crucial role in the early stages of crop development. google.comepa.gov It can be applied as a seed treatment or in-furrow to manage diseases that affect seedlings and roots. epa.govwsu.edu
Key applications in this area include:
Control of damping-off caused by pathogens like Rhizoctonia solani and Pythium aphanidermatum. epa.gov
Management of seedling blight caused by various fungi. wsu.edu
Suppression of root and stalk rot caused by Rhizoctonia solani and southern blight caused by Sclerotium rolfsii. epa.gov
Suppression of take-all in wheat when applied early. bayer.co.uk
Seed treatments with fluoxastrobin have been shown to protect against seedborne fungi such as Fusarium spp., Penicillium spp., and Aspergillus spp. that cause seed decay. wsu.edu
Systemic Properties and Distribution within Host Plants
Translaminar and Leaf-Systemic Activity
Fluoxastrobin exhibits both translaminar and leaf-systemic properties. regulations.govregulations.gov After application, it penetrates the leaf surface and can move across the leaf to protect the untreated side, a characteristic known as translaminar movement. regulations.govgolfventures.comechemi.com
Furthermore, fluoxastrobin is one of the few QoI fungicides, along with azoxystrobin (B1666510), that demonstrates movement within the plant's xylem. regulations.gov This systemic activity allows the active ingredient to be absorbed by the roots and translocated upwards throughout the plant, providing internal protection against fungal pathogens and protecting new growth. echemi.comgolfventures.comallensseed.com This mobility within the plant contributes to its protective and curative activity. echemi.comregulations.gov The rapid absorption and even distribution to the top of the leaf contribute to its resistance to being washed off by rain. google.comechemi.com
Table of Fungicide Efficacy
View Table
| Pathogen Class | Disease | Efficacy of Fluoxastrobin | References |
| Ascomycetes | Septoria leaf spot | High | epa.govbayer.co.uk |
| Ascomycetes | Powdery Mildew | High | google.comepa.gov |
| Ascomycetes | Anthracnose | High | epa.govechemi.com |
| Ascomycetes | Early Blight | High | epa.gov |
| Basidiomycetes | Rusts (Puccinia spp.) | High | google.comepa.gov |
| Basidiomycetes | Southern Blight (Sclerotium rolfsii) | Suppression | epa.gov |
| Oomycetes | Late Blight | High | epa.gov |
| Oomycetes | Downy Mildew | High | google.comharrells.com |
| Oomycetes | Damping-off (Pythium aphanidermatum) | Control | epa.gov |
| Deuteromycetes | Net Blotch | High | google.com |
| Deuteromycetes | Damping-off (Rhizoctonia solani) | Control | epa.gov |
Table of Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Fluoxastrobin | 9875781 |
| Azoxystrobin | 444493 |
| Prothioconazole | 166749 |
| Trifloxystrobin | 3033877 |
| Pyraclostrobin (B128455) | 5468508 |
| Metalaxyl | 4174 |
| Mefenoxam | 71754 |
| Ethaboxam | 9811568 |
| Tebuconazole (B1682727) | 86196 |
| Chlorothalonil | 2735 |
| Myclobutanil | 6940 |
| Flutriafol | 56934 |
| Propiconazole | 4949 |
| Epoxiconazole | 86187 |
| Fluxapyroxad | 10243387 |
| Ametoctradin | 135427181 |
| Sedaxane | 135436663 |
| Fluopyram | 10339097 |
| Kresoxim-methyl | 6437798 |
| Famoxadone | 9866085 |
| Fenamidone | 9831968 |
| Cyprodinil | 86241 |
| Picoxystrobin | 5326922 |
| Fludioxonil | 91724 |
| Propamocarb | 3032731 |
| Dodemorph | 3133 |
| Tridemorph | 17099 |
| Aldimorph | 155988 |
Xylem-Mediated Translocation and Root Uptake
Fluoxastrobin, a member of the strobilurin class of fungicides, exhibits systemic properties within plants, primarily through xylem-mediated translocation. When applied to the soil or as a seed treatment, fluoxastrobin can be absorbed by the plant's root system. dokumen.pubnih.gov Once absorbed, it moves upward through the xylem, the plant's water-conducting tissue, to the stems and leaves. omexcanada.comresearchgate.net This upward movement is driven by the process of transpiration. researchgate.net
The efficiency of root uptake and subsequent translocation is influenced by several factors, including the physicochemical properties of the pesticide and the specific characteristics of the plant species. nih.govfrontiersin.org Generally, compounds with moderate water solubility are readily transported in the xylem. The distribution of fluoxastrobin following root uptake allows for the protection of new growth from fungal pathogens. Research on various systemic pesticides has shown that accumulation can occur in different plant parts, with roots often being a primary accumulator. researchgate.net From the roots, the compound can then be translocated to the aerial parts of the plant. researchgate.net
Studies on other strobilurin fungicides have demonstrated their ability to be taken up by roots and translocated to the shoots. researchgate.net The process is generally passive, and for some fungicides, dependent on aquaporins, which are proteins that facilitate water transport across cell membranes. researchgate.net The ability of fluoxastrobin to move systemically through the xylem is a key component of its efficacy, particularly in controlling diseases that affect the entire plant.
Physiological Effects of Fluoxastrobin on Crop Plants
Beyond its direct fungicidal activity, fluoxastrobin can induce several physiological changes in crop plants, often referred to as "greening effects" or plant health benefits. These effects can contribute to improved plant growth and yield, independent of disease control.
Fluoxastrobin applications have been associated with enhanced photosynthetic efficiency and increased chlorophyll (B73375) content in the leaves of various crops. icm.edu.pljournalssystem.com Strobilurin fungicides, in general, are known to delay leaf senescence, which is the natural aging process of leaves. publish.csiro.au This delay is often characterized by the retention of higher chlorophyll concentrations in the leaves for a longer period. journalssystem.comresearchgate.net
Research on wheat has shown that treatments with fungicides containing fluoxastrobin can result in a delay in senescence, which is measurable through non-invasive methods like chlorophyll fluorescence and spectral reflectance. publish.csiro.au These measurements indicate a higher quantum yield of photosystem II (PSII), a key component of the photosynthetic apparatus. publish.csiro.au An increase in chlorophyll content, including both chlorophyll a and chlorophyll b, has been observed in soybean plants treated with a related strobilurin, pyraclostrobin, leading to a higher rate of photosynthesis. icm.edu.pljournalssystem.com This enhancement in photosynthesis is linked to improved carbon dioxide assimilation. icm.edu.pl
A study on creeping bentgrass demonstrated that while pyraclostrobin programs showed higher spectral reflectance measurements (indicative of healthier turf) compared to fluoxastrobin, both were significantly better than the untreated control. tennessee.edu
In studies on creeping bentgrass under summer stress, fungicide programs including fluoxastrobin resulted in significantly greater normalized difference vegetation index (NDVI) and ratio vegetation index (RVI) values compared to untreated controls, indicating better plant vigor. tennessee.edu While pyraclostrobin showed a more pronounced effect, fluoxastrobin still provided a significant improvement in turf quality and vigor. tennessee.edu
Furthermore, some strobilurin fungicides have been shown to enhance a plant's ability to cope with oxidative stress. icm.edu.pl They can influence the activity of antioxidant enzymes, which help protect the plant from damaging reactive oxygen species (ROS) that are produced under stress conditions. researchgate.net By mitigating the negative impacts of stress, fluoxastrobin can contribute to more stable and potentially higher yields. For instance, in soybean, a mixture containing fluoxastrobin was found to increase canopy coverage compared to non-treated controls. researchgate.net Seed treatment with fluoxastrobin is also noted to be beneficial, though caution is advised for seeds with low vigor as it may impact germination. wsu.edu
Interactive Data Table: Effect of Strobilurin Fungicides on Creeping Bentgrass Vigor
The following table summarizes the effect of different strobilurin fungicide programs on the vigor of creeping bentgrass, as measured by the Area Under the NDVI Progress Curve (AUNDVIPC). Higher values indicate greater plant vigor over the course of the study.
| Treatment | AUNDVIPC |
| Non-treated Control | 45.0 |
| Azoxystrobin Program | 55.0 |
| Fluoxastrobin Program | 55.5 |
| Pyraclostrobin Program | 60.0 |
| Data is illustrative and based on findings from research on creeping bentgrass during summer stress. tennessee.edu |
Molecular and Ecological Dimensions of Fungicide Resistance to Fluoxastrobin
Mechanisms of Fungal Resistance Development to QoI Fungicides
The primary mechanism by which fungi develop resistance to QoI fungicides, including fluoxastrobin, is through genetic mutations at the target site. researchgate.net These fungicides act by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, which blocks electron transfer and inhibits ATP synthesis, ultimately leading to fungal cell death. researchgate.netfrac.info
Genetic Mutations Affecting the Target Site (Cytochrome b)
Resistance to QoI fungicides is predominantly conferred by point mutations in the mitochondrial cytochrome b (cyt b) gene. researchgate.netnih.gov Several key mutations have been identified that alter the amino acid sequence of the cytochrome b protein, thereby reducing the binding affinity of fluoxastrobin and other QoI fungicides.
The most significant and widespread of these mutations is the G143A substitution, where glycine (B1666218) at position 143 is replaced by alanine. researchgate.netmdpi.comrutgers.edu This single nucleotide polymorphism results in a high level of resistance to QoI fungicides. frac.infofrac.info Other mutations associated with QoI resistance, though generally conferring lower levels of resistance, include:
F129L : Phenylalanine is replaced by leucine (B10760876) at position 129. frac.inforesearchgate.net
G137R : Glycine is replaced by arginine at position 137. mdpi.comfrac.info
The G143A mutation is considered the most critical as it can lead to complete control failure in the field, while the F129L and G137R mutations are associated with moderate or partial resistance. frac.infofrac.info The presence of an intron after codon 143 in the cyt b gene of some fungal species can prevent the G143A mutation from occurring. lsu.edu
Table 1: Key Genetic Mutations in the Cytochrome b Gene Conferring Resistance to QoI Fungicides
| Mutation | Amino Acid Change | Level of Resistance |
|---|---|---|
| G143A | Glycine to Alanine | High frac.infofrac.info |
| F129L | Phenylalanine to Leucine | Moderate frac.inforesearchgate.net |
| G137R | Glycine to Arginine | Moderate mdpi.comfrac.info |
Cross-Resistance Profiles with Other Group 11 Fungicides
Fluoxastrobin belongs to the Fungicide Resistance Action Committee (FRAC) Group 11, which includes all QoI fungicides. wsu.eduregulations.gov A critical aspect of resistance to this group is the high degree of cross-resistance among its members. epa.govepa.govepa.gov This means that a fungal population that has developed resistance to one Group 11 fungicide, such as azoxystrobin (B1666510) or pyraclostrobin (B128455), will typically be resistant to fluoxastrobin as well, even without direct exposure to it. rutgers.eduregulations.gov This cross-resistance is primarily due to the shared target site and the common resistance mechanisms, particularly the G143A mutation. frac.inforutgers.edu
However, it's important to note that fluoxastrobin does not exhibit cross-resistance with fungicides from other chemical classes with different modes of action, such as sterol inhibitors (Group 3), dicarboximides (Group 2), or benzimidazoles (Group 1). epa.govepa.gov
Population Dynamics of Resistant Fungal Strains in Agricultural Ecosystems
The development of fungicide resistance within a fungal population is an evolutionary process driven by selection pressure. nih.gov Initially, resistant individuals may be present at a very low frequency in a fungal population. okstate.edu The repeated application of a single-site fungicide like fluoxastrobin creates a strong selection pressure that favors the survival and reproduction of these resistant strains. nih.gov
Over time, the proportion of resistant individuals in the population increases, while the susceptible individuals are eliminated. This can lead to a gradual or, in the case of single-gene mutations like G143A, a rapid shift in the population structure, ultimately resulting in the failure of the fungicide to provide effective disease control. okstate.edu The dynamics of this process are influenced by several factors, including the initial frequency of resistance alleles, the fitness of the resistant strains, the intensity of fungicide use, and the biological characteristics of the fungal pathogen, such as its reproductive rate and dispersal mechanisms. nih.gov
Studies have shown that in some cases, QoI-resistant strains may have a fitness penalty, meaning they are less competitive than their susceptible counterparts in the absence of the fungicide. However, under continuous fungicide application, the selective advantage conferred by resistance outweighs any fitness cost, leading to the dominance of the resistant population. apsnet.org
Resistance Management Strategies and Their Implementation
To preserve the efficacy of fluoxastrobin and other QoI fungicides, the implementation of robust resistance management strategies is crucial. These strategies aim to minimize the selection pressure for resistance and delay the evolution of resistant fungal populations.
Rotation with Fungicides of Different Modes of Action
A primary strategy is to rotate the use of fluoxastrobin (FRAC Group 11) with fungicides from different FRAC groups that have different modes of action. epa.govplatinumte.com This approach reduces the continuous selection pressure on the target pathogen population for resistance to a single mode of action. By alternating between different chemical classes, any resistant individuals that may have survived one application are targeted by a fungicide with a different mechanism of action in the subsequent application. This strategy is a cornerstone of responsible resistance management. epa.govepa.gov
Tank-Mixing with Complementary Fungicides
Tank-mixing fluoxastrobin with one or more fungicides from different FRAC groups is another highly effective resistance management strategy. wsu.eduepa.gov The partner fungicide should have good efficacy against the target disease and a different mode of action. bayer.co.uk This combination provides multiple modes of action against the pathogen simultaneously, making it much more difficult for resistance to develop. bayer.co.uk For a mixture to be effective in managing resistance, each component should be used at a rate that provides effective disease control when used alone. frac.info
Table 2: Fungicide Resistance Management Strategies for Fluoxastrobin
| Strategy | Description |
|---|---|
| Rotation | Alternating applications of fluoxastrobin (Group 11) with fungicides from different FRAC groups. epa.govplatinumte.com |
| Tank-Mixing | Applying fluoxastrobin in a mixture with a fungicide from a different FRAC group. wsu.eduepa.gov |
By implementing these strategies, growers can help to slow the development of resistance and extend the effective lifespan of fluoxastrobin and other valuable fungicides.
Role of Integrated Disease Management (IDM) in Sustaining Fluoxastrobin Efficacy
Integrated Disease Management (IDM) is a critical, multifaceted approach to controlling plant diseases that sustains the long-term efficacy of fungicides like fluoxastrobin by minimizing the development of resistance. researchgate.netnotesforag.com This strategy moves away from a sole reliance on chemical controls and instead integrates a variety of tactics, including cultural, biological, and chemical methods, to manage disease populations. slideshare.netpubtexto.com The fundamental goal of IDM is to keep pathogen levels below an economic threshold while reducing the selection pressure that drives fungicide resistance. slideshare.net
The effectiveness of fluoxastrobin, a Group 11 (QoI) fungicide, can be compromised when used repeatedly in isolation, as this creates strong selective pressure for naturally occurring resistant individuals within a fungal population to thrive. wsu.eduepa.gov IDM mitigates this risk through several key practices:
Fungicide Rotation and Alternation: A core tenet of IDM is to avoid the consecutive application of fungicides with the same mode of action. epa.gov To sustain fluoxastrobin's effectiveness, it should be rotated or used in alternation with fungicides from different FRAC (Fungicide Resistance Action Committee) groups. wsu.eduepa.gov This exposes the fungal population to different biochemical targets, making it significantly more difficult for resistance to a single mode of action to become established.
Tank-Mixing: Fluoxastrobin is often formulated or recommended for use in a tank-mix with a fungicide from a different chemical group that is also effective against the target pathogen. wsu.edubayer.co.uk For this strategy to be effective, each partner in the mix must be used at a rate that would provide effective disease control if used alone. frac.info This approach not only broadens the spectrum of disease control but also provides multiple modes of action in a single application, reducing the probability of resistant pathogen survival.
Use of Resistant Cultivars: Planting crop varieties that have inherent genetic resistance to specific diseases is a foundational component of IDM. notesforag.compubtexto.com This reduces the pathogen load from the outset and decreases the reliance on chemical interventions like fluoxastrobin.
By integrating these diverse strategies, IDM provides a robust framework for disease control that does not depend solely on fluoxastrobin. This holistic approach reduces the frequency and intensity of selection for resistance, thereby preserving the utility and efficacy of this important fungicide for the future. researchgate.netnumberanalytics.com
Methodologies for Monitoring and Detecting Fluoxastrobin Resistance in Fungal Populations
Monitoring fungal populations for shifts in sensitivity to fluoxastrobin is essential for early detection of resistance, enabling timely adjustments to disease management strategies and preventing widespread control failures. grdc.com.auokstate.edu A variety of methodologies, ranging from traditional biological assays to highly sensitive molecular techniques, are employed for this purpose. frac.info
Phenotypic Methods (Bioassays)
Phenotyping is the foundational method for resistance detection, directly measuring the fungicide's effect on the living fungus. grdc.com.au These bioassays involve isolating the pathogen from infected plant tissue and culturing it on artificial media amended with varying concentrations of fluoxastrobin. okstate.eduresearchgate.net
Spore Germination Assays: The effect of the fungicide on the germination of fungal spores is observed. The concentration that inhibits germination by 50% (EC50) is a key parameter. okstate.eduresearchgate.net
Mycelial Growth Assays: The radial growth of the fungal colony is measured on fungicide-amended agar (B569324) plates. A significant increase in the EC50 value compared to a known sensitive (baseline) population indicates a shift towards resistance. okstate.edu
These methods are crucial for confirming resistance and understanding its practical implications on disease control. However, they can be time-consuming and may not detect resistant individuals present at a very low frequency in a population. frac.infofrontiersin.org
Genotypic (Molecular) Methods
Molecular techniques offer rapid, highly sensitive, and specific detection of resistance by identifying the genetic mutations responsible. Resistance to QoI fungicides like fluoxastrobin is most commonly associated with specific point mutations in the mitochondrial cytochrome b (cyt b) gene. frac.infonih.gov
Polymerase Chain Reaction (PCR): PCR-based assays are widely used to detect resistance-conferring mutations, such as the G143A mutation, which is a common mechanism of resistance to QoI fungicides. frac.infofrac.info
Quantitative PCR (qPCR) or Real-Time PCR: This technique not only detects the presence of a mutation but also quantifies its frequency within a fungal population from a field sample. frontiersin.org This allows for a more precise assessment of resistance levels and the rate at which resistance is evolving.
Digital PCR (dPCR): An advancement on qPCR, dPCR provides even more sensitive and absolute quantification of mutant alleles without the need for a standard curve. frontiersin.org This makes it a powerful tool for early detection, capable of identifying resistant isolates when they are still at a very low frequency within the population. grdc.com.aufrontiersin.org
DNA Sequencing: Sequencing the target gene (cyt b) provides definitive proof of a mutation and can identify novel mutations that may lead to resistance. frontiersin.org
The following table provides a comparative overview of the primary methodologies used for monitoring fungicide resistance.
| Methodology | Principle | Key Advantages | Key Limitations |
| Bioassays (Phenotyping) | Measures the response of living fungal isolates (e.g., spore germination, mycelial growth) to various fungicide concentrations on artificial media. okstate.eduresearchgate.net | Directly confirms loss of sensitivity and its biological impact; establishes baseline sensitivity data. grdc.com.aufrac.info | Time-consuming; requires pathogen isolation and culturing; low sensitivity for detecting rare resistant individuals. frontiersin.org |
| PCR-Based Assays | Amplifies specific DNA sequences to detect the presence or absence of known resistance-conferring mutations (e.g., G143A in the cyt b gene). frac.infofrac.info | Rapid and specific; does not require pathogen isolation. frontiersin.org | Only detects known mutations; may not provide quantitative data on resistance frequency. frac.info |
| Quantitative PCR (qPCR) | Detects and quantifies the proportion of mutant alleles relative to wild-type alleles in a sample in real-time. frontiersin.org | High sensitivity and specificity; provides quantitative data on resistance frequency; faster than bioassays. frontiersin.org | Relies on standard curves for quantification; requires knowledge of the target mutation. frontiersin.org |
| Digital PCR (dPCR) | Partitions a sample into thousands of individual reactions, allowing for absolute and highly sensitive quantification of mutant alleles without a standard curve. frontiersin.org | Extremely sensitive for early detection of low-frequency resistance; provides absolute quantification. grdc.com.aufrontiersin.org | Higher initial equipment cost; requires knowledge of the target mutation. |
Proactive monitoring, combining these methodologies, is crucial for effective resistance management. grdc.com.au Early detection allows for the implementation of strategies, such as switching to fungicides with a different mode of action, to slow the spread of resistance and preserve the long-term viability of fluoxastrobin. frontiersin.org
Environmental Fate and Transport of Fluoxastrobin
Degradation Pathways in Environmental Compartments
Abiotic Transformation Processes
Fluoxastrobin is a compound that demonstrates notable stability against hydrolysis in sterile aqueous environments. regulations.govnih.govregulations.gov Studies conducted at 50°C across a range of pH levels (4, 7, and 9) have shown that fluoxastrobin does not readily undergo hydrolytic degradation. epa.govepa.gov This stability is independent of the pH of the solution. regulations.gov Even under conditions relevant to food processing, the active substance remains stable. proquest.com This inherent resistance to hydrolysis indicates that it is not a significant dissipation pathway for fluoxastrobin in aquatic systems. regulations.govregulations.gov
In contrast to its hydrolytic stability, fluoxastrobin is susceptible to rapid degradation in water when exposed to light. epa.govepa.gov Laboratory studies on aqueous photolysis have determined the half-life of fluoxastrobin to be between 3.8 and 4.1 days. nih.gov These laboratory findings correspond to predicted environmental half-lives of approximately 20.1 days under summer sunlight conditions in Phoenix, Arizona, and 28.3 days in Edmonton, Alberta, Canada. epa.govepa.gov Another study reported an aqueous photolysis half-life of 33.4 days at pH 7. herts.ac.uk
The primary transformation product identified during aqueous photolysis is HEC 5725-oxazepine. regulations.govregulations.gov A minor product, HEC 5725-phenoxy-amino-pyrimidine, has also been observed. regulations.gov The Z-isomer of fluoxastrobin can be formed from the E-isomer exclusively through photolytic processes, leading to an equilibrium where the E-isomer is more stable. bayer.com However, in natural water-sediment systems, the significance of aqueous photolysis can be diminished. regulations.govregulations.gov The tendency of fluoxastrobin to adsorb to sediment limits its availability in the water column for photodegradation. regulations.govregulations.gov Consequently, in turbid or deeper waters where sunlight penetration is limited, the formation of HEC5725-oxazepine may not be observed under field conditions. epa.govepa.gov
Table 1: Aqueous Photodegradation of Fluoxastrobin
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Laboratory Half-Life | 3.8 - 4.1 days | Continuous irradiation | nih.gov |
| Predicted Environmental Half-Life | 20.1 days | Summer sunlight, Phoenix, AZ | epa.govepa.gov |
| Predicted Environmental Half-Life | 28.3 days | Edmonton, AB, Canada | epa.govepa.gov |
| Laboratory Half-Life | 33.4 days | pH 7 | herts.ac.uk |
| Major Transformation Product | HEC 5725-oxazepine | Sterile water | regulations.govregulations.gov |
The photodegradation of fluoxastrobin on soil surfaces occurs at a considerably slower rate compared to its degradation in water. epa.govepa.gov The predicted environmental half-life for photodegradation on soil is approximately 146 days. epa.govepa.gov This suggests that while photolysis is a relevant degradation pathway, its efficiency is significantly reduced in the soil matrix compared to aquatic environments.
Biotic Transformation Processes in Soil and Water
In aquatic environments, the degradation of fluoxastrobin is influenced by the presence of microorganisms and oxygen levels. Under aerobic conditions in water-sediment systems, fluoxastrobin is persistent, with total system half-life values reported as 226 and 389 days in two separate studies. regulations.gov The major transformation product identified in aerobic aquatic environments is HEC 7155 (HEC 5725-E-des-chlorophenyl), which reached a maximum concentration of about 20% of the applied radioactivity. regulations.gov Minor transformation products observed include HEC 7334, HEC 7180 (HEC5725-carboxylic acid), and HEC 7338. regulations.gov
Under anaerobic aquatic conditions, fluoxastrobin is also persistent, with a total system half-life of 473 days for the extractable parent compound. regulations.gov The major transformation product in anaerobic systems is HEC 7180. regulations.gov HEC 7338 was identified as a minor transformation product. regulations.gov In both aerobic and anaerobic aquatic environments, fluoxastrobin has a tendency to partition to the sediment. regulations.gov
Table 2: Aerobic and Anaerobic Degradation of Fluoxastrobin in Aquatic Systems
| Condition | Total System Half-Life (days) | Major Transformation Product | Minor Transformation Products | Reference |
|---|---|---|---|---|
| Aerobic | 226 and 389 | HEC 7155 | HEC 7334, HEC 7180, HEC 7338 | regulations.gov |
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Fluoxastrobin | 53395436 |
| HEC 5725-oxazepine | Not available |
| HEC 5725-phenoxy-amino-pyrimidine | Not available |
| HEC 7155 (HEC 5725-E-des-chlorophenyl) | Not available |
| HEC 7180 (HEC5725-carboxylic acid) | Not available |
| HEC 7334 | Not available |
| HEC 7338 | Not available |
Soil Microbial Degradation and Half-Lives
The persistence of fluoxastrobin in soil is significantly influenced by microbial degradation. Under aerobic conditions, the biodegradation of fluoxastrobin can be a slow process, with half-lives varying considerably depending on the soil texture. epa.govnih.gov For instance, reported half-lives range from 29.4 days in sandy loam to 393 days in loamy sand, with an average half-life of 141 days. epa.govnih.govepa.gov This variability suggests a direct correlation between the level of soil microbial activity and the rate of degradation. regulations.gov In field dissipation studies, fluoxastrobin has shown persistence for over a year. regulations.gov One study noted a half-life range of 16 to 119 days. researchgate.net Another study using the bacterial strain Ochrobactrum anthropi SH14 demonstrated a 57.2% degradation of fluoxastrobin over five days, with a theoretical half-life of 3.73 days in a lab setting. mdpi.comnih.gov
Table 1: Aerobic Soil Half-Life of Fluoxastrobin
| Soil Type | Half-Life (days) | Average Half-Life (days) |
|---|---|---|
| Sandy Loam | 29.4 | 141 |
| Loamy Sand | 393 | 141 |
| Various Soils | 16-119 | Not Applicable |
Data sourced from multiple laboratory and field studies.
Identification and Fate of Major Transformation Products
Several transformation products of fluoxastrobin have been identified in environmental studies. The major degradates include HEC 7180 (HEC5725-carboxylic acid) and HEC 7155 (HEC 5725-E-des-chlorophenyl). epa.gov In anaerobic aquatic environments, HEC 7180 is a major transformation product. regulations.gov Another significant transformation product, HEC 5725-oxazepine, is formed through direct aqueous photolysis. regulations.govregulations.gov However, in natural water/sediment systems, the strong adsorption of fluoxastrobin to sediment limits the formation of the oxazepine degradate. regulations.gov The degradates HEC 7155 and HEC 7180 have been noted to possess higher mobility in soil compared to the parent fluoxastrobin compound. epa.govepa.gov
Environmental Mobility and Partitioning Characteristics
Soil Adsorption and Leaching Potential
Fluoxastrobin generally exhibits low to medium mobility in soil, a characteristic attributed to its strong adsorption to soil particles. epa.govepa.gov The soil adsorption coefficient (Koc) for fluoxastrobin has been reported to range from 424 to 1582, indicating a tendency to adsorb to suspended solids and sediment. nih.govregulations.gov This strong adsorption limits its potential for leaching. hc-sc.gc.capublications.gc.ca Field studies have confirmed that while fluoxastrobin can persist for over a year, it does not appear to leach significantly into lower soil layers. epa.gov However, its transformation products, HEC 7155 and HEC 7180, are more mobile than the parent compound. epa.govepa.gov
Volatilization from Water and Soil Systems
Volatilization is not considered a significant dissipation pathway for fluoxastrobin from water or soil surfaces. epa.govepa.gov This is due to its low vapor pressure (4.5 x 10⁻¹² mm Hg at 20°C) and a low Henry's Law constant (estimated at 1.1 x 10⁻¹² atm-cu m/mole). nih.govepa.gov These physical-chemical properties suggest that fluoxastrobin is not expected to volatilize into the atmosphere from natural environments. epa.gov
Partitioning to Sediment
In aquatic environments, fluoxastrobin readily partitions from the water column to the sediment. regulations.gov This process is a primary dissipation route in aquatic systems. regulations.gov Studies have shown that the partitioning between water and sediment can be variable. regulations.govregulations.gov Once in the sediment, fluoxastrobin can persist for more than a year and has the potential to accumulate. regulations.gov The strong adsorption to sediment reduces the amount of fluoxastrobin available in the water column for other degradation processes like photolysis. regulations.gov
Isomerization Dynamics of Fluoxastrobin in Environmental Systems (E- and Z-isomers)
Fluoxastrobin exists as E- and Z-isomers due to the substitution pattern around a double bond in its chemical structure. bayer.combayer.com The common name "fluoxastrobin" refers to the E-isomer, which is the more stable and energetically preferred form. bayer.combayer.com The Z-isomer is present as an impurity in technical grade fluoxastrobin. bayer.combayer.com
The conversion of the E-isomer to the Z-isomer can occur through photolytic processes. bayer.combayer.com In aqueous solutions, this transformation leads to an equilibrium state where the E-isomer dominates, with a typical E/Z ratio of about 10:1. bayer.combayer.com Laboratory studies have observed the conversion of the E-isomer to the Z-isomer at a rate of less than 5%. regulations.gov In the environment, the Z-isomer exhibits a degradation behavior very similar to the E-isomer and demonstrates better soil sorption. bayer.combayer.com For risk assessment purposes, the two isomers are often evaluated as a sum of E+Z isomers. bayer.com
Ecotoxicological Assessment of Fluoxastrobin in Non Target Organisms and Ecosystems
Toxicity to Aquatic Biota
Fluoxastrobin exhibits varying levels of toxicity to aquatic life, with estuarine and marine invertebrates showing particular sensitivity.
Fluoxastrobin is classified as "highly toxic" to freshwater fish and invertebrates on an acute exposure basis. regulations.gov For the rainbow trout (Oncorhynchus mykiss), the 96-hour median lethal concentration (LC50) is 0.44 mg/L. amazonaws.com Another study determined the 96-hour LC50 for zebrafish (Danio rerio) to be 0.51 mg/L, also indicating high toxicity. nih.gov The bluegill sunfish (Lepomis macrochirus) has a reported 96-hour LC50 of 0.97 mg/L. labelsds.com
In terms of chronic effects, a life-cycle study on rainbow trout showed no observed adverse effects on hatchability, survival, or growth, with a No Observed Adverse Effect Concentration (NOAEC) of 0.057 mg a.i./L. regulations.gov For freshwater invertebrates, the water flea (Daphnia magna) has a 48-hour EC50 (median effective concentration) of 0.48 mg/L. labelsds.combayer.com A life-cycle test with Daphnia magna established NOAEC and Lowest Observed Adverse Effect Concentration (LOAEC) values of 0.18 mg a.i./L and 0.33 mg a.i./L, respectively, based on reduced reproduction. regulations.gov However, for risk assessment purposes, a lower endpoint of 0.045 mg a.i./L was derived for the more sensitive freshwater amphipod, Gammarus pulex, using an acute-to-chronic ratio. regulations.gov
Table 1: Acute and Chronic Toxicity of Fluoxastrobin to Freshwater Fish and Invertebrates
| Species | Test Type | Endpoint | Value (mg/L) | Reference |
| Rainbow trout (Oncorhynchus mykiss) | 96-hour acute | LC50 | 0.44 | amazonaws.com |
| Zebrafish (Danio rerio) | 96-hour acute | LC50 | 0.51 | nih.gov |
| Bluegill sunfish (Lepomis macrochirus) | 96-hour acute | LC50 | 0.97 | labelsds.com |
| Water flea (Daphnia magna) | 48-hour acute | EC50 | 0.48 | labelsds.combayer.com |
| Rainbow trout (Oncorhynchus mykiss) | Chronic | NOAEC | 0.057 | regulations.gov |
| Water flea (Daphnia magna) | Chronic | NOAEC | 0.18 | regulations.gov |
| Water flea (Daphnia magna) | Chronic | LOAEC | 0.33 | regulations.gov |
On an acute basis, fluoxastrobin is considered "moderately toxic" to estuarine/marine fish and "very highly toxic" to estuarine/marine invertebrates. regulations.gov For the sheepshead minnow (Cyprinodon variegatus), an acute toxicity test showed no mortality or sub-lethal effects at the concentrations tested. hc-sc.gc.ca
Estuarine and marine invertebrates are significantly more sensitive to fluoxastrobin than their freshwater counterparts. epa.govepa.gov A 28-day life-cycle study with the mysid shrimp (Americamysis bahia) revealed effects on most endpoints, including survival and wet weight. regulations.govregulations.gov The NOAEC and LOAEC values from this study were 0.00061 mg a.i./L and 0.00119 mg a.i./L, respectively, based on reduced adult survival and wet weight. regulations.gov For the estuarine/marine amphipod (Leptocheirus plumulosus), chronic toxicity testing resulted in reductions in dry weight at all tested concentrations, leading to a non-definitive NOAEC of <0.00037 mg a.i./L pore water. regulations.gov
Table 2: Acute and Chronic Toxicity of Fluoxastrobin to Estuarine/Marine Invertebrates
| Species | Test Type | Endpoint | Value (mg a.i./L) | Reference |
| Mysid shrimp (Americamysis bahia) | 28-day life cycle | NOAEC | 0.00061 | regulations.gov |
| Mysid shrimp (Americamysis bahia) | 28-day life cycle | LOAEC | 0.00119 | regulations.gov |
| Estuarine/marine amphipod (Leptocheirus plumulosus) | Chronic | NOAEC | <0.00037 (pore water) | regulations.gov |
Fluoxastrobin is generally classified as practically non-toxic to non-target aquatic plants. epa.govepa.gov For the vascular plant duckweed (Lemna gibba), 7-day EC50 values for standing crop and growth rate were 1.18 mg a.s./L and 3.88 mg a.s./L, respectively. bayer.com Other studies on Lemna gibba have shown EC50 values for frond number ranging from 1.2 to 2.9 mg a.i./L, with a NOAEC of 0.16 mg a.i./L. regulations.gov
For non-vascular plants, the freshwater green alga (Selenastrum capricornutum, now known as Pseudokirchneriella subcapitata) was identified as the most sensitive species. regulations.gov The EC50 for this alga, based on cell density, was determined to be 0.26 mg a.i./L. regulations.gov
Table 3: Toxicity of Fluoxastrobin to Aquatic Plants and Algae
| Species | Endpoint | Value (mg/L) | Reference |
| Duckweed (Lemna gibba) | 7-day EC50 (standing crop) | 1.18 | bayer.com |
| Duckweed (Lemna gibba) | 7-day EC50 (growth rate) | 3.88 | bayer.com |
| Duckweed (Lemna gibba) | EC50 (frond number) | 1.2 - 2.9 | regulations.gov |
| Duckweed (Lemna gibba) | NOAEC (frond number) | 0.16 | regulations.gov |
| Green alga (Selenastrum capricornutum) | EC50 (cell density) | 0.26 | regulations.gov |
Effects on Terrestrial Fauna
Fluoxastrobin is classified as practically non-toxic to terrestrial animals such as birds and mammals on an acute exposure basis. epa.gov
Fluoxastrobin is categorized as "practically non-toxic" to birds on an acute oral basis. regulations.gov The acute oral LD50 for bobwhite quail (Colinus virginianus) is greater than 2,000 mg/kg. amazonaws.com Dietary studies with both bobwhite quail and mallard ducks also indicate low toxicity. hc-sc.gc.ca The 5-day dietary LC50 for mallard ducks exceeded the highest tested concentration of 5004 mg a.i./kg diet. regulations.gov
Reproductive studies have shown some effects at higher concentrations. In a study with bobwhite quail, no adverse effects on parental or reproductive parameters were observed at the highest tested concentration of 1029 mg a.i./kg diet, establishing the NOAEC at this level. regulations.gov For mallard ducks, the reproductive NOAEC was 461 mg a.i./kg diet, based on reductions in female body weight and egg production observed at the LOAEC of 1394 mg a.i./kg diet. regulations.govbayer.com
Table 4: Toxicity of Fluoxastrobin to Avian Species
| Species | Test Type | Endpoint | Value (mg/kg) | Reference |
| Bobwhite quail (Colinus virginianus) | Acute Oral | LD50 | >2,000 | amazonaws.com |
| Mallard duck | 5-Day Dietary | LC50 | >5004 (a.i./kg diet) | regulations.gov |
| Bobwhite quail (Colinus virginianus) | Reproduction | NOEC | 1000 (diet) | bayer.com |
| Mallard duck | Reproduction | NOAEC | 461 (a.i./kg diet) | regulations.govbayer.com |
| Mallard duck | Reproduction | LOAEC | 1394 (a.i./kg diet) | regulations.govbayer.com |
Fluoxastrobin is classified as "practically non-toxic" to mammals on an acute exposure basis. regulations.gov Following repeated administration, it exhibits low toxicity in most tested species, with the dog being the most sensitive. amazonaws.comepa.gov
In a one-year oral toxicity study in dogs, the NOAEL was 1.5 mg/kg/day, based on body weight reductions and liver toxicity observed at the LOAEL of 7.7 mg/kg/day. epa.govepa.gov In a two-generation reproduction study with rats, the parental systemic toxicity NOAEC was 1,000 mg a.i./kg diet (equivalent to a NOAEL of 70 mg a.i./kg-bw), with the LOAEC of 10,000 mg a.i./kg diet based on decreased body weight gain. regulations.gov Offspring effects, including decreased body weights, were noted at the same dose as parental toxicity. federalregister.gov
Table 5: Toxicity of Fluoxastrobin to Mammalian Species
| Species | Study Duration | Endpoint | Value | Basis for Endpoint | Reference |
| Dog | 1-year | NOAEL | 1.5 mg/kg/day | Body weight reductions and liver toxicity | epa.govepa.gov |
| Dog | 1-year | LOAEL | 7.7 mg/kg/day | Body weight reductions and liver toxicity | epa.govepa.gov |
| Rat | 2-generation | NOAEC | 1,000 mg a.i./kg diet | Decreased body weight gain | regulations.gov |
| Rat | 2-generation | LOAEC | 10,000 mg a.i./kg diet | Decreased body weight gain | regulations.gov |
Impact on Terrestrial Invertebrates (e.g., earthworms, honeybees)
The assessment of fluoxastrobin's impact on non-target terrestrial invertebrates is a critical component of its environmental risk profile. Key indicator species, such as earthworms and honeybees, are evaluated to understand potential adverse effects.
Earthworms: Studies indicate that fluoxastrobin is of low acute toxicity to earthworms. The acute and subchronic LC50 (Lethal Concentration, 50%) toxicity values for both the parent compound and its degradates are greater than 1000 mg/kg. epa.gov In these studies, no significant mortality or sublethal effects were observed in any of the treatment groups, suggesting that the exposure of earthworms to fluoxastrobin and its degradates in soil is not an exposure route of concern. epa.gov
However, subchronic exposure studies on the earthworm species Eisenia fetida have investigated the biochemical effects at lower concentrations (0.1, 1.0, and 2.5 mg kg-1). nih.gov While no earthworm deaths were recorded over the 28-day experimental period, exposure led to measurable biochemical stress. nih.gov These responses included alterations in reactive oxygen species (ROS) content, antioxidant enzyme activities (superoxide dismutase, catalase), and detoxification enzymes (glutathione S-transferase). nih.gov Furthermore, DNA damage was observed to be dependent on both dose and time. nih.gov Other research has suggested that the toxicity of fluoxastrobin to earthworms can be more pronounced in natural soils compared to artificial soil. researchgate.net
Honeybees (Apis mellifera): Based on acute toxicity data, fluoxastrobin is classified as "practically non-toxic" to honeybees. epa.govregulations.gov The acute contact lethal dose (LD50) for adult honeybees is greater than 200 micrograms of active ingredient per bee (µg a.i./bee), and the acute oral LD50 is greater than 843 µg a.i./bee. epa.govregulations.gov For larval honeybees, the acute LD50 is greater than 80 µg a.i./larva, and risk is considered low. regulations.gov
While acute risk is low, chronic exposure presents a more nuanced picture. A chronic toxicity study on adult bees exposed to a formulated product containing fluoxastrobin established a No-Observed-Adverse-Effect-Level (NOAEL) of 12.4 µg a.i./bee/day, based on a 22% reduction in food consumption at the Lowest-Observed-Adverse-Effect-Level (LOAEL) of 21.6 µg a.i./bee/day. regulations.gov Risk assessments indicate that chronic risk quotients for adult foragers and larvae can exceed the level of concern for certain uses, such as foliar applications on turf and ornamentals. regulations.gov
Table 1: Toxicity of Fluoxastrobin to Terrestrial Invertebrates
| Species | Test Type | Endpoint | Value (µg a.i./bee) | Toxicity Classification | Source(s) |
| Honeybee (Apis mellifera) | Acute Contact | LD50 | >200 | Practically non-toxic | epa.gov, regulations.gov, bund.de |
| Honeybee (Apis mellifera) | Acute Oral | LD50 | >843 | Practically non-toxic | regulations.gov |
| Honeybee (Apis mellifera) | Chronic Oral (Adult) | NOAEL | 12.4 (µg a.i./bee/day) | - | regulations.gov |
| Honeybee Larva | Acute Oral | LD50 | >80 | Low Risk | regulations.gov |
| Earthworm (Eisenia fetida) | Acute/Subchronic | LC50 | >1,000,000,000 | Low Risk | epa.gov |
Note: Earthworm LC50 is expressed in mg/kg, which is converted here to µg for consistency in unit representation where 1 mg/kg is equivalent to 1,000,000 µg/kg. This value highlights the significantly lower toxicity to earthworms compared to honeybees on a mass basis.
Influence on Soil Microbial Communities and Enzyme Activities
Fluoxastrobin, like other strobilurin fungicides, can enter the soil environment and potentially affect microbial populations that are fundamental to soil health and nutrient cycling. nih.govresearchgate.net
Research conducted in fluvo-aquic soil investigated the effects of fluoxastrobin at concentrations of 0.1, 1.0, and 2.5 mg/kg. nih.govresearchgate.net The study evaluated the activity of three key soil enzymes: β-glucosidase, dehydrogenase, and urease. The results showed that the activities of all three enzymes were lower in the fluoxastrobin-treated groups to varying degrees when compared to the untreated controls. nih.govresearchgate.net
Ecological Risk Characterization and Environmental Endpoints
The ecological risk characterization for fluoxastrobin integrates exposure estimates with ecotoxicity data to determine the potential risk to non-target organisms. This process uses risk quotients (RQs), which compare the predicted environmental concentrations (EECs) to toxicological endpoints like the LC50, LD50, or NOAEC (No-Observed-Adverse-Effect Concentration). An RQ exceeding the Level of Concern (LOC) suggests a potential risk.
For terrestrial invertebrates, the risk varies by species and exposure scenario.
Earthworms : The risk to earthworms is generally considered low, as acute and subchronic toxicity values are high (>1000 mg/kg), and significant adverse effects have not been observed in standard tests. epa.gov
Honeybees : The acute risk to honeybees is low due to high LD50 values. regulations.gov However, chronic RQs for adult nectar-foragers and larval worker honeybees can range from 0.39 to 1.7. regulations.gov RQs for foliar uses on turf and ornamentals may exceed the chronic LOC of 1.0, indicating a potential for chronic risk to adult and larval bees under these specific use patterns. regulations.gov
The primary ecological risk identified for fluoxastrobin in broader assessments is to aquatic invertebrates, which are significantly more sensitive than terrestrial organisms. regulations.gov While risk to birds and terrestrial plants is generally low, chronic risk to mammals can exceed LOCs in certain scenarios based on reductions in body weight observed in toxicity studies. regulations.gov
Environmental endpoints used in these assessments are derived from various studies and models. Fluoxastrobin is moderately persistent in soil, with an average half-life of 141 days, and has low to medium mobility. epa.gov Its degradates, HEC 7155 and HEC 7180, are more mobile in soil. epa.gov
Assessment of Potential Risks to Endangered Species
The potential risk of pesticides to endangered and threatened species is a specific focus of regulatory ecological risk assessments. Under the U.S. Endangered Species Act, an "endangered species" is any species in danger of extinction, while a "threatened species" is one likely to become endangered in the foreseeable future. unm.edu
Risk assessments for fluoxastrobin consider these protected species by using more conservative LOCs. For instance, the endangered species LOC for acute risk to aquatic organisms is typically lower than for non-listed species. epa.gov
The EPA's assessments have indicated that for fluoxastrobin, the acute and chronic LOCs for endangered estuarine/marine invertebrates are exceeded for all major crop uses modeled. epa.gov These invertebrates appear to be particularly sensitive to the fungicide. epa.gov Consequently, regulatory agencies may require information on the proximity of federally listed species, particularly freshwater fish and invertebrates, to sites where fluoxastrobin is used. epa.gov This information is crucial for determining whether specific use patterns could jeopardize the continued existence of these vulnerable populations.
Metabolism and Toxicokinetics of Fluoxastrobin in Biological Systems
Fluoxastrobin is a broad-spectrum strobilurin fungicide used in agriculture. epa.gov Understanding its metabolic fate and kinetic behavior in various biological systems is crucial for assessing its environmental impact and ensuring food safety. This article details the metabolism and toxicokinetics of fluoxastrobin in both mammalian systems and agricultural plants.
Advanced Analytical Methodologies for Fluoxastrobin Detection and Quantification
Chromatographic Techniques for Residue Analysis
Chromatography, coupled with highly sensitive detectors, forms the cornerstone of fluoxastrobin residue analysis. The choice of technique often depends on the complexity of the sample matrix and the required level of sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the determination of fluoxastrobin in complex matrices such as food, soil, and water. federalregister.govresearchgate.net Its high selectivity and sensitivity allow for the detection and quantification of trace levels of the fungicide, even in the presence of interfering compounds. researchgate.net LC-MS/MS methods are frequently employed for regulatory monitoring due to their robustness and ability to provide confirmatory analysis. federalregister.govgovinfo.gov
For instance, a study on the simultaneous determination of fluoxastrobin and tebuconazole (B1682727) in cucumber and soil utilized an LC-MS/MS method that demonstrated excellent performance. researchgate.net Similarly, adequate enforcement methodologies based on LC-MS/MS are available for the analysis of fluoxastrobin in plant and livestock commodities. govinfo.govregulations.gov The U.S. Environmental Protection Agency (EPA) has made Method No. 00604 available for plant commodities and Method No. 00691 for livestock commodities. regulations.gov
An analytical method was developed for the determination of fluoxastrobin and its metabolites, HEC 5725-deschlorophenyl and HEC 5725-oxazepine, in water using LC-MS/MS. This method demonstrated a limit of quantification (LOQ) of 0.05 ng/g. epa.gov Independent laboratory validation of this method in water at fortification levels of 0.05 ng/g (LOQ) and 0.5 ng/g (10xLOQ) showed mean recoveries and relative standard deviations (RSDs) within acceptable guidelines (mean 70-120%; RSD ≤20%). epa.gov
The following table summarizes the instrumental parameters used in a typical LC-MS/MS method for fluoxastrobin analysis:
| Parameter | Specification |
| Chromatograph | Thermo TSQ Quantiva |
| Column | Phenomenex Kinetex C18 (2.1 mm x 100 mm, 1.7 µm) |
| Oven Temperature | 40°C |
| Mobile Phase | (A) 0.1% aqueous formic acid and (B) 0.1% methanol (B129727) formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Details of a validated LC-MS/MS method for fluoxastrobin in water. epa.gov |
Ultra Performance Liquid Chromatography with Photo-Diode Array (UPLC-PDA) for Specific Matrices
Ultra-Performance Liquid Chromatography with a Photo-Diode Array (UPLC-PDA) detector offers a rapid and reliable alternative for the analysis of fluoxastrobin, particularly in less complex matrices like fruits and beverages. nih.gov This technique provides good sensitivity and selectivity, with the PDA detector allowing for spectral confirmation of the analyte. researchgate.net
A method was developed for the simultaneous determination of fluoxastrobin and fluacrypyrim (B1663348) residues in various fruits and beverages using UPLC-PDA. nih.gov The method demonstrated good linearity and recovery rates. researchgate.net
Below are the typical parameters for a UPLC-PDA method:
| Parameter | Specification |
| Column | BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Water-acetonitrile (3:7, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 251 nm |
| Instrumental conditions for the analysis of fluoxastrobin in fruits and beverages by UPLC-PDA. nih.gov |
Sample Preparation and Extraction Protocols for Environmental and Biological Samples
The goal of sample preparation is to extract fluoxastrobin from the matrix and remove interfering substances that could affect the accuracy of the analysis. The choice of extraction and cleanup procedure is critical and matrix-dependent.
For environmental samples like soil and water, methods often involve an initial extraction with an organic solvent followed by a cleanup step. A common technique for soil samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which uses acetonitrile (B52724) for extraction followed by a dispersive solid-phase extraction (dSPE) cleanup. foodsafety.or.krmdpi.com For water samples, solid-phase extraction (SPE) is frequently employed to concentrate the analyte and remove impurities. researchgate.netzenodo.org An analytical method for water involved weighing 50g of the sample, fortifying it with a standard, adding an internal standard, and then directly analyzing an aliquot by LC-MS/MS. epa.govepa.gov
In a study analyzing fluoxastrobin in cucumber and soil, an aqueous acetonitrile extraction was followed by solid-phase extraction (SPE) cleanup. researchgate.net The optimization of the SPE step involved testing different cartridges to maximize recovery. researchgate.net
For biological samples, which can be highly complex, rigorous cleanup is essential. While specific protocols for fluoxastrobin in biological fluids like blood or urine are less commonly detailed in public literature, general approaches for pesticides involve protein precipitation followed by SPE or liquid-liquid extraction (LLE). The QuEChERS method has also been adapted for some biological matrices.
Method Validation for Sensitivity, Accuracy, and Reproducibility
Validation of analytical methods is essential to ensure that they are reliable and fit for purpose. Key validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy (recovery), and precision (repeatability and reproducibility). irjmets.com
A study developing a method for fluoxastrobin in agricultural products using a QuEChERS extraction and LC-MS/MS analysis reported a limit of quantitation (LOQ) of 0.01 mg/kg. foodsafety.or.kr The average recovery rates for fluoxastrobin and its Z-isomer were between 75.5–100.3% and 75.0–103.9%, respectively, with relative standard deviations (RSDs) below 5.5% and 4.3%. foodsafety.or.kr An inter-laboratory validation of this method showed comparable results, confirming its reproducibility. foodsafety.or.kr
Another method for determining fluoxastrobin and tebuconazole in cucumber and soil reported an LOQ of 5 μg/kg, with fortified recoveries ranging from 78.4% to 108.0% and precision values (RSD) between 1.1% and 11.9%. researchgate.net
For fruits and beverages analyzed by UPLC-PDA, a method was validated with average recoveries ranging from 82.60% to 101.11% and RSDs between 5.4% and 15.3%. The limits of detection (LOD) and quantification (LOQ) were not greater than 6 µg/kg and 20 µg/kg, respectively. nih.govresearchgate.net
The table below summarizes validation data from a study on various agricultural products. foodsafety.or.kr
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) |
| Mandarin | 0.01 | 95.7 | 4.3 |
| 0.1 | 100.3 | 2.5 | |
| 0.5 | 96.5 | 1.8 | |
| Soybean | 0.01 | 75.5 | 5.5 |
| 0.1 | 82.3 | 2.6 | |
| 0.5 | 86.4 | 1.9 | |
| Potato | 0.01 | 89.2 | 2.6 |
| 0.1 | 92.5 | 1.9 | |
| 0.5 | 93.3 | 2.3 | |
| Brown Rice | 0.01 | 92.5 | 2.9 |
| 0.1 | 94.8 | 2.1 | |
| 0.5 | 95.8 | 1.6 | |
| Pepper | 0.01 | 91.8 | 4.3 |
| 0.1 | 95.8 | 3.5 | |
| 0.5 | 96.8 | 1.7 | |
| Validation data for the determination of fluoxastrobin in various agricultural products using a QuEChERS extraction and LC-MS/MS. foodsafety.or.kr |
Development of Enforcement Analytical Methods for Regulatory Compliance
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) require validated enforcement methods to monitor pesticide residues in food and ensure compliance with established tolerances. federalregister.govfederalregister.govregulations.gov These methods must be robust, reliable, and transferable between laboratories.
For fluoxastrobin, the EPA has access to adequate enforcement methodologies. federalregister.govfederalregister.govregulations.gov Specifically, liquid chromatography with mass spectrometry (LC/MS) based methods are available. Method No. 00604 is designated for plant commodities, and Method No. 00691 is available for livestock commodities. govinfo.govregulations.gov Furthermore, Bayer AG has developed and validated methods such as 00604 and the confirmatory method 00946 for determining fluoxastrobin and its Z-isomer in plant materials. regulations.gov For ruminant commodities, Bayer AG methods 00691 and the confirmatory method 00945 have been validated for fluoxastrobin, its Z-isomer, and another metabolite, HEC 7154. regulations.gov These methods are crucial for regulatory agencies to enforce the maximum residue limits set for fluoxastrobin in various agricultural products.
Remediation and Mitigation Strategies for Environmental Fluoxastrobin Contamination
Photocatalytic Degradation Approaches for Fluoxastrobin Removal
Photocatalysis is a promising technology for the degradation of persistent organic pollutants like fluoxastrobin. This process involves the use of a semiconductor catalyst, typically titanium dioxide (TiO2), which, upon activation by light, generates highly reactive oxygen species that can break down the complex fluoxastrobin molecule into simpler, less harmful substances.
Application of Doped Titanium Dioxide Nanoparticles (TiO2 NPs)
To enhance the photocatalytic efficiency of TiO2, researchers have focused on doping the nanoparticles with various elements. Doping creates defects in the TiO2 crystal lattice, which can improve its ability to absorb light and generate reactive oxygen species.
In a recent study, the efficacy of manganese (Mn) and sulfur (S) doped TiO2 nanoparticles for the photocatalytic degradation of fluoxastrobin was investigated. tubitak.gov.tr The research found that sulfur-doped TiO2 (S-TiO2) was more effective than manganese-doped TiO2 (Mn-TiO2). tubitak.gov.trtubitak.gov.tr Optimal conditions for the degradation process were determined for both types of doped nanoparticles. researchgate.net
The characterization of these newly synthesized nanoparticles was carried out using various analytical techniques, including scanning electron microscopy (SEM), X-ray diffractometry (XRD), and Brunauer-Emmett-Teller (BET) analysis, to understand their physical and chemical properties. tubitak.gov.trresearchgate.net
Evaluation of Degradation Efficiency and Toxicity of By-products
The degradation efficiency of the photocatalytic process was monitored using UV/Vis spectroscopy and Total Organic Carbon (TOC) analysis. researchgate.net Results indicated that a 10-hour degradation process with S-TiO2 resulted in approximately 97% degradation of fluoxastrobin, while a similar degradation rate was achieved with Mn-TiO2 after 15 hours of irradiation. tubitak.gov.tr
A significant aspect of this research was the evaluation of the toxicity of the degradation by-products. tubitak.gov.tr The study used the Frog Embryo Teratogenesis Assay Xenopus (FETAX) to assess the developmental toxicity of fluoxastrobin and its degradation products on Xenopus laevis embryos. tubitak.gov.tr While the 10-hour photocatalytic degradation of fluoxastrobin with S-TiO2 NPs did not show developmental inhibition, the by-products from shorter degradation times (2-hour and 5-hour) did exhibit such effects. tubitak.gov.tr This highlights the importance of ensuring complete degradation to minimize the environmental risk of intermediate by-products.
Interactive Table: Optimal Conditions for Photocatalytic Degradation of Fluoxastrobin
| Catalyst | Optimal Catalyst Concentration (% w/v) | Irradiation Time for ~97% Degradation (hours) |
|---|---|---|
| S-TiO2 | 0.1 | 10 |
| Mn-TiO2 | 0.15 | 15 |
Data derived from studies on the photocatalytic degradation of a 5 mg L-1 fluoxastrobin solution. tubitak.gov.trresearchgate.net
Bioremediation Potential and Microbial Detoxification Processes
Bioremediation offers an eco-friendly and cost-effective alternative to chemical remediation methods. nih.gov This approach utilizes the metabolic capabilities of microorganisms to break down contaminants into less toxic substances. nih.govgoogle.com
Several studies have demonstrated the potential of various microbial strains to degrade strobilurin fungicides, the class of compounds to which fluoxastrobin belongs. nih.gov For instance, the bacterial strain Ochrobactrum anthropi SH14 has been shown to degrade several strobilurin fungicides, including fluoxastrobin. mdpi.com In a laboratory setting, this strain was able to degrade 57.2% of the initial fluoxastrobin concentration within five days. mdpi.com
The effectiveness of bioremediation can be influenced by various environmental factors, and the process often involves the upregulation of specific genes and enzymes in the microorganisms in response to the presence of the pesticide. nih.gov While research into specific microbial strains for fluoxastrobin degradation is ongoing, the broader success with other strobilurins suggests that bioremediation is a viable strategy for mitigating fluoxastrobin contamination. nih.govgoogle.com
Advanced Oxidation Processes for Water Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH). membranechemicals.com These processes are particularly effective for treating water contaminated with persistent and toxic compounds like pesticides. membranechemicals.comresearchgate.net
AOPs can be generated through various methods, including the use of ozone (O3), hydrogen peroxide (H2O2), and/or UV light, often in combination with catalysts like titanium dioxide. membranechemicals.comresearchgate.net The photocatalytic degradation described in section 9.1 is a type of AOP. Other AOPs that could be applicable to fluoxastrobin remediation include ozonation, UV/H2O2, and Fenton's process. membranechemicals.com
These methods are known for their ability to mineralize a wide range of pollutants, converting them into carbon dioxide, water, and mineral acids. mdpi.com The application of AOPs for the specific removal of fluoxastrobin from water is an area of active research, with the goal of developing efficient and scalable treatment solutions. nih.gov
Future Research Directions and Emerging Trends in Fluoxastrobin Science
Elucidating Sublethal Effects and Chronic Exposure Impacts on Non-Target Organisms
Current assessments classify fluoxastrobin as "practically non-toxic" to adult honeybees on an acute contact basis and show no significant mortality or sublethal effects in earthworms at high concentrations. regulations.govepa.gov However, chronic exposure studies on honeybee larvae have identified reductions in emergence, and for adult bees, reduced food consumption has been noted. regulations.gov Similarly, while acute risk to birds and mammals is low, chronic exposure in mammals has been linked to bodyweight reductions. regulations.gov For aquatic life, fluoxastrobin is classified from "moderately toxic" to "very highly toxic" on an acute basis depending on the species. regulations.gov Chronic studies on freshwater fish showed no effects on hatchability, survival, or growth at tested concentrations, but data for estuarine/marine fish is lacking. regulations.gov
Future research must move beyond mortality as the primary endpoint and focus on a range of sublethal indicators. This includes investigating potential reproductive impairments, changes in growth and development, behavioral alterations, and impacts on immune function in diverse non-target species. mdpi.com A particular area of uncertainty that requires further study is the toxicity related to sediment exposure for freshwater and estuarine/marine sediment-dwelling organisms. epa.gov
Table 1: Summary of Known and Potential Sublethal Effects of Fluoxastrobin on Non-Target Organisms
| Organism Group | Known/Potential Sublethal Effects | Research Gaps |
|---|---|---|
| Aquatic Invertebrates | Classified as "highly toxic" to "very highly toxic" on an acute basis. regulations.gov | Chronic exposure impacts on reproduction and development. |
| Fish | No chronic effects observed on freshwater fish (rainbow trout) hatchability, survival, or growth. regulations.gov | Chronic toxicity data for estuarine/marine fish species. |
| Mammals | Chronic exposure linked to bodyweight reductions. regulations.gov | Long-term impacts on reproductive success and population dynamics. |
| Bees | Chronic exposure can reduce larval emergence and adult food consumption. regulations.gov | Effects on colony-level health and foraging behavior. |
| Sediment-Dwelling Organisms | Data on toxicity related to sediment exposure is not available. epa.gov | Acute and chronic toxicity testing for freshwater and marine species. |
Investigating Novel Resistance Mechanisms and Predictive Modeling for Resistance Evolution
The development of resistance in fungal pathogen populations is a primary threat to the efficacy of fungicides, including fluoxastrobin. epa.gov As a Quinone outside Inhibitor (QoI) fungicide (FRAC Group 11), fluoxastrobin's mode of action is the interruption of mitochondrial respiration. regulations.govepa.gov It is known to exhibit cross-resistance with other strobilurin fungicides like azoxystrobin (B1666510) and trifloxystrobin. epa.govepa.gov
A critical area of future research is the investigation of novel resistance mechanisms beyond those already identified for QoI fungicides. While target site mutations, such as the G143A mutation in the cytochrome b gene, are a known mechanism for QoI resistance, other genetic adaptations could also contribute to reduced sensitivity. Experimental evolution, using laboratory selection with increasing fungicide concentrations, is a valuable tool to predict resistance before it becomes widespread in the field and to study a range of selective scenarios. researchgate.netnih.govnih.gov
Furthermore, there is a growing trend in the development and validation of mathematical and computational models to predict the evolution of fungicide resistance. mdpi.com These models can integrate variables such as the fungicide's properties, application strategy, pathogen life cycle, and crop characteristics to forecast the likelihood and rate of resistance development. Rigorously testing these models against field data is crucial to improve their predictive power. Such predictive tools can help in designing anti-resistance strategies that are more likely to be effective, justifying the resources required for experimental testing and informing resistance management guidelines. researchgate.net
Table 2: Key Areas in Fluoxastrobin Resistance Research
| Research Area | Objective | Methodologies |
|---|---|---|
| Novel Mechanism Discovery | Identify new genetic mutations or pathways conferring resistance to fluoxastrobin. | Experimental evolution studies, genomic analysis of resistant strains. researchgate.netnih.gov |
| Predictive Modeling | Forecast the speed and trajectory of resistance evolution under different usage scenarios. | Development and field-validation of mathematical and computational models. mdpi.com |
| Cross-Resistance Profiling | Characterize the cross-resistance patterns between fluoxastrobin and other new and existing fungicides. | In vitro and in vivo sensitivity testing of fungal isolates. epa.gov |
| Fitness Cost Analysis | Determine if resistance mutations carry a fitness penalty for the pathogen in the absence of the fungicide. | Competition assays between resistant and susceptible strains. |
Development of Sustainable Application Technologies and Integrated Pest Management Enhancement
Another avenue of research is the development of advanced formulations. For example, formulations with higher concentrations of the active ingredient could reduce the necessary application rate, enhancing operational efficiency and sustainability. basf.us Technologies that improve the rain-fastness of the product or ensure better adhesion to the plant surface can also contribute to reducing runoff and environmental loading. echemi.com
Enhancing the role of fluoxastrobin within Integrated Pest Management (IPM) programs is a key trend. IPM strategies emphasize a combination of control methods, with chemical intervention as one component of a larger strategy. epa.gov For fluoxastrobin, this involves adhering to resistance management strategies, such as rotating or tank-mixing with fungicides that have a different mode of action, and limiting the total number of applications per season. epa.govepa.gov Future research should focus on identifying the most effective IPM strategies for specific crop-pathogen systems, integrating fluoxastrobin with biological controls, resistant crop varieties, and cultural practices to create more resilient and sustainable agricultural systems. researchgate.net Application methods such as in-furrow or banded applications for controlling soilborne diseases are also areas for refinement to target delivery and reduce broad environmental contact. epa.govepa.gov
Comprehensive Environmental Risk Modeling and Ecosystem-Level Assessments
To fully understand the potential environmental impact of fluoxastrobin, future research is moving towards more comprehensive and sophisticated risk modeling. Current ecological risk assessments calculate Risk Quotients (RQs) by comparing Estimated Environmental Concentrations (EECs) with ecotoxicity values (e.g., NOAEC, LC50, EC50). epa.govepa.gov However, these assessments often rely on worst-case scenarios and may not fully capture the complexities of real-world ecosystems. epa.gov
An emerging trend is the development of models that provide a more nuanced picture of environmental fate and transport. This includes better modeling of factors like soil biodegradation, which can range from a half-life of about 29 days to over 390 days depending on soil type. epa.gov It is also crucial to model the behavior of major transformation products, such as HEC 7180, HEC 5725-oxazepine, and HEC 7155, as they may have different mobility and toxicity profiles than the parent compound. regulations.govregulations.gov
Beyond single-species toxicity, there is a need for ecosystem-level assessments. This involves studying how fluoxastrobin might affect community structure, food web dynamics, and essential ecosystem functions like nutrient cycling. These assessments require complex models that can simulate the interactions between different species and their environment. A significant data gap that needs to be addressed for more accurate modeling is the lack of toxicity data for sediment-dwelling organisms, which hinders the ability to evaluate risks in benthic environments. epa.govepa.gov
Table 3: Components of Comprehensive Environmental Risk Modeling for Fluoxastrobin
| Model Component | Description | Key Parameters |
|---|---|---|
| Environmental Fate & Transport | Predicts the movement and persistence of fluoxastrobin and its degradates in soil, water, and air. | Soil half-life (DT50), water solubility, vapor pressure, Koc. epa.gov |
| Exposure Modeling | Estimates the concentration of the compound that organisms are exposed to in various environmental compartments (e.g., water column, sediment). | Estimated Environmental Concentrations (EECs) using models like PRZM/EXAMS. epa.govepa.gov |
| Ecotoxicity Assessment | Determines the potential for adverse effects on non-target organisms. | No Observed Adverse Effect Concentration (NOAEC), Lethal Concentration (LC50), Effect Concentration (EC50). epa.gov |
| Ecosystem-Level Modeling | Simulates the potential impacts on community structure, biodiversity, and ecosystem functions. | Species interactions, food web dynamics, functional redundancy. |
Application of Omics Technologies to Understand Fluoxastrobin Interactions with Biological Systems
The application of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—represents a significant frontier in fluoxastrobin research. taylorfrancis.comhilarispublisher.com These high-throughput approaches allow for a holistic analysis of the molecular interactions between the fungicide and biological systems, moving beyond classical toxicological endpoints. nih.govfrontiersin.org
Omics technologies can provide a detailed understanding of fluoxastrobin's mode of action and potential off-target effects. For example, transcriptomics (the study of gene expression) and proteomics (the study of proteins) could identify the full suite of cellular pathways affected by fluoxastrobin exposure in both target fungi and non-target organisms. This could reveal previously unknown mechanisms of toxicity or sublethal stress responses. hilarispublisher.com
Metabolomics, which analyzes the complete set of small-molecule metabolites, can serve as a sensitive tool to detect subtle physiological disturbances in organisms exposed to fluoxastrobin long before overt signs of toxicity are visible. nih.gov These technologies can be applied to:
Identify Biomarkers: Discover sensitive molecular biomarkers of exposure and effect in non-target species for environmental monitoring.
Elucidate Metabolic Pathways: Detail how different organisms absorb, metabolize, and excrete fluoxastrobin and its transformation products. nih.gov
Understand Resistance: Use genomics and transcriptomics to compare susceptible and resistant fungal strains, providing deeper insights into the molecular basis of resistance. taylorfrancis.com
By integrating multi-omics data, researchers can construct comprehensive models of the biological networks that are perturbed by fluoxastrobin, leading to a more predictive and systems-level understanding of its ecological impact. nih.govfrontiersin.org
Q & A
Q. What validated analytical methods are recommended for detecting Fluoxastrobin and its metabolites in environmental samples?
Fluoxastrobin and its Z-isomer can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase C18 columns. Extraction protocols typically involve acetonitrile-based solvent systems followed by cleanup steps using dispersive solid-phase extraction (d-SPE). Method validation should adhere to SANCO/221/2000 guidelines, ensuring limits of quantification (LOQ) below 0.01 mg/kg for grain matrices .
Q. How should researchers design in vitro assays to assess Fluoxastrobin’s cytotoxicity?
Standard protocols involve mammalian cell lines (e.g., HepG2 or CHO-K1) exposed to Fluoxastrobin at concentrations spanning 0.1–100 µM. Assays should include positive controls (e.g., hydrogen peroxide for oxidative stress) and measure endpoints like mitochondrial membrane potential (JC-1 staining) and lactate dehydrogenase (LDH) leakage. Dose-response curves must be analyzed using four-parameter logistic models, with IC50 values reported alongside 95% confidence intervals .
Q. What standardized protocols exist for evaluating Fluoxastrobin’s soil degradation kinetics?
Follow OECD Guideline 307: incubate Fluoxastrobin in three soil types (e.g., loam, sandy, clay) under controlled aerobic conditions (20°C, 60% water-holding capacity). Extract samples at intervals (0–120 days) via accelerated solvent extraction (ASE) and analyze degradation products (e.g., hydroxy-metabolites) using high-resolution mass spectrometry. Half-life (DT50) calculations require first-order kinetics validation through residual sum-of-squares analysis .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between acute and chronic toxicity data for Fluoxastrobin in aquatic organisms?
Contradictions often arise from differences in exposure regimes (pulse vs. continuous) and species sensitivity. Apply probabilistic hazard assessment (PHA) models to integrate acute LC50 and chronic NOEC values, weighted by taxon-specific sensitivity distributions. For zebrafish (Danio rerio), consider time-weighted average (TWA) concentrations in mesocosm studies to bridge laboratory-field gaps .
Q. What methodological considerations are critical when extrapolating Fluoxastrobin’s laboratory-based ecotoxicological data to field conditions?
Use FOCUS groundwater and surface water modeling scenarios to simulate field dissipation, incorporating site-specific parameters (e.g., soil organic carbon, rainfall patterns). Validate predictions with lysimeter studies and compare modeled predicted environmental concentrations (PEC) with field-monitored values. Sensitivity analyses should prioritize variables like adsorption coefficients (Kd) and hydrolysis rates .
Q. Which advanced statistical models effectively account for confounding variables in Fluoxastrobin’s epidemiological studies?
Mixed-effects models or Bayesian networks are optimal for handling nested data structures (e.g., repeated measures across farm sites). Covariates such as co-applied fungicides (e.g., prothioconazole) and soil pH must be included as fixed effects. For non-linear relationships, generalized additive models (GAMs) with penalized splines improve robustness .
Methodological Guidance for Data Interpretation
- Contradiction Analysis : When conflicting data arise (e.g., variable mutagenicity results), apply the weight-of-evidence approach by categorizing studies based on OECD/GLP compliance, test system relevance, and statistical power .
- Experimental Reproducibility : Document all parameters (e.g., application rates, adjuvant use) in machine-readable formats (see FAIR data principles) to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
